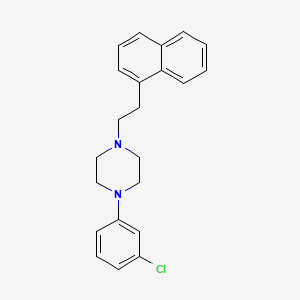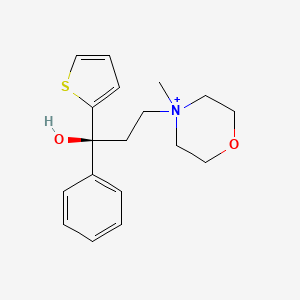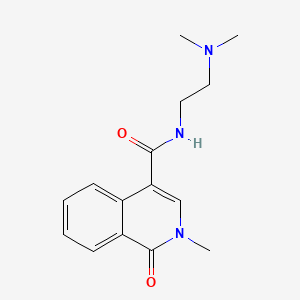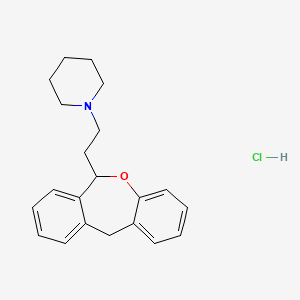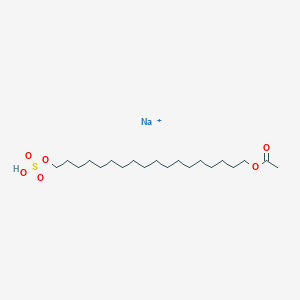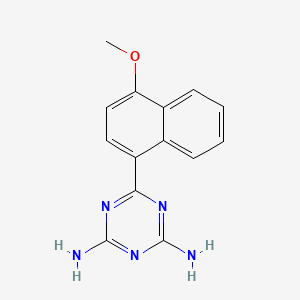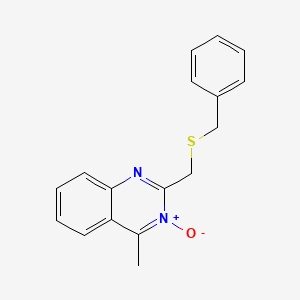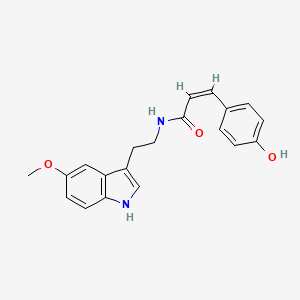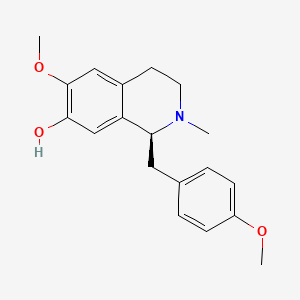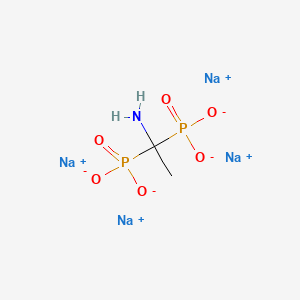
Sodium 1-aminoethane-1,1-diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-aminoethane-1,1-diphosphonate is a bisphosphonate compound characterized by its P-C-P backbone structure. This compound is known for its stability and its ability to inhibit bone resorption, making it valuable in various medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-aminoethane-1,1-diphosphonate typically involves the reaction of amides or nitriles with phosphorous acid under controlled conditions . The process often requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The final product is then purified through crystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-aminoethane-1,1-diphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atoms.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution can produce a variety of functionalized bisphosphonates .
Scientific Research Applications
Sodium 1-aminoethane-1,1-diphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 1-aminoethane-1,1-diphosphonate involves its ability to bind to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts and preventing bone resorption . This binding is facilitated by the P-C-P backbone structure, which allows the compound to chelate calcium ions effectively . The inhibition of osteoclast activity leads to a decrease in bone turnover and helps maintain bone density .
Comparison with Similar Compounds
- Methylene diphosphonic acid (MDP)
- 1-hydroxyethane-1,1-diphosphonic acid (HEDP)
- Hydroxyl methylene diphosphonate (HMDP)
Comparison: Sodium 1-aminoethane-1,1-diphosphonate is unique due to its amino group, which enhances its binding affinity to bone tissue and its effectiveness in inhibiting bone resorption . Compared to other bisphosphonates like MDP and HEDP, it has shown higher selectivity and uptake in bone imaging studies .
Properties
CAS No. |
24721-82-2 |
|---|---|
Molecular Formula |
C2H5NNa4O6P2 |
Molecular Weight |
292.97 g/mol |
IUPAC Name |
tetrasodium;1,1-diphosphonatoethanamine |
InChI |
InChI=1S/C2H9NO6P2.4Na/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H2,1H3,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 |
InChI Key |
YMPUEMTZMMUPJA-UHFFFAOYSA-J |
Canonical SMILES |
CC(N)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


